

Application Notes and Protocols: Formulating Dental Adhesives with Camphorquinone Systems

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These application notes provide a comprehensive guide to formulating and evaluating dental adhesives utilizing **Camphorquinone** (CQ) based photoinitiator systems. This document outlines the fundamental components, detailed formulation procedures, and standardized protocols for assessing the adhesive's performance and biocompatibility.

Introduction to Camphorquinone (CQ) in Dental Adhesives

Camphorquinone is the most prevalent photoinitiator used in visible light-cured dental restorative materials, including composites and adhesives.[1][2][3] As a Norrish Type II photoinitiator, CQ absorbs blue light (in the 400-500 nm range, with a peak absorption around 468-470 nm) from dental curing units.[4][5][6] Upon light absorption, CQ transitions to an excited triplet state. To generate the free radicals necessary for initiating the polymerization of methacrylate monomers, it requires a co-initiator, typically a tertiary amine.[3][4] The CQ/amine system has a long history of clinical success but also presents challenges, such as its inherent yellow color and the potential for the amine co-initiator to oxidize over time, which can affect the esthetics of the final restoration.[2][3][7]

Understanding the interplay between CQ, co-initiators, monomeric resins, and solvents is critical for developing effective and biocompatible dental adhesives. The degree of conversion,



mechanical properties, and cytotoxicity are key parameters that must be optimized during formulation.[3][8]

Components of a CQ-Based Dental Adhesive

A typical experimental dental adhesive formulation consists of a resin matrix, a photoinitiator system, inhibitors, and solvents.

- Resin Matrix (Monomers): The foundation of the adhesive is a mixture of methacrylate monomers.
 - High-Viscosity Monomers: Bisphenol A-glycidyl dimethacrylate (Bis-GMA) is widely used due to its high molecular weight and stiffness, forming a strong polymer network.
 - Low-Viscosity (Diluent) Monomers: To reduce the high viscosity of Bis-GMA and improve handling, diluent monomers like triethylene glycol dimethacrylate (TEGDMA) are added.[6]
 [9]
 - Hydrophilic Monomers: 2-hydroxyethyl methacrylate (HEMA) is often included to improve wetting of the tooth structure, particularly moist dentin.[10][11][12]
- Photoinitiator System: This system absorbs light energy and initiates the polymerization process.
 - Photoinitiator: **Camphorquinone** (CQ) is the primary light-absorbing molecule.[5]
 - Co-initiator (Reducing Agent): A tertiary amine, such as ethyl 4-dimethylaminobenzoate (EDMAB) or 2-(Dimethylamino)ethyl methacrylate (DMAEMA), is required to react with the excited CQ and produce free radicals.[4][13]
- Inhibitor: A small amount of an inhibitor like butylated hydroxytoluene (BHT) is added to prevent spontaneous polymerization during storage and provide adequate working time.
- Solvent: Solvents such as ethanol or acetone are used to reduce viscosity and enhance the penetration of the adhesive into the demineralized tooth structure.[10][11][12]

Example Formulations



The concentration of each component significantly impacts the final properties of the adhesive. The following table provides example formulations based on literature data.

Component	Formulation 1[10][11][12]	Formulation 2[13]	Formulation 3[14][15]	Role
Monomers				
Bis-GMA	60 wt%	Variable	50 wt%	Base Monomer
НЕМА	40 wt%	-	-	Hydrophilic Monomer
TEGDMA	-	Variable	50 wt%	Diluent Monomer
Bis-EMA	-	Variable	-	Base Monomer
Photoinitiator System				
Camphorquinone (CQ)	1 mol%	0.5 wt%	0.25 - 2.0 wt%	Photoinitiator
EDMAB / DMAEMA	-	0.5 wt%	1.0 wt%	Co-initiator
Solvent				
Ethanol	30 wt%	-	10-20 wt%	Viscosity/Penetra tion

Note: wt% and mol% values are often calculated based on the resin matrix components.

Experimental ProtocolsProtocol for Formulation

- Preparation: In an amber-colored glass vial to prevent premature light exposure, combine the methacrylate monomers (e.g., Bis-GMA and HEMA) in the desired ratio.
- Mixing: Place the vial on a magnetic stirrer and mix until a homogeneous solution is achieved.



- Addition of Photoinitiator System: Add the Camphorquinone and the amine co-initiator (e.g., EDMAB) to the monomer mixture. Continue stirring in the dark until fully dissolved.
- Addition of Solvent: If required, add the solvent (e.g., ethanol) to the mixture and stir until homogeneous.
- Storage: Store the formulated adhesive in the dark at 4°C.

Protocol for Degree of Conversion (DC) Measurement via FTIR

The degree of conversion is a critical parameter indicating the extent of polymerization.[16] Fourier Transform Infrared (FTIR) spectroscopy is a standard method for its determination.[8] [13][17][18]

- Sample Preparation:
 - Place a small drop of the uncured adhesive on the diamond crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) device.
 - Record the spectrum of the uncured material. This will serve as the baseline. The key
 peak to monitor is the aliphatic carbon-carbon double bond (C=C) stretching vibration at
 approximately 1637 cm⁻¹.[13]
 - An aromatic C=C peak (around 1608 cm⁻¹) from a monomer like Bis-GMA is often used as an internal standard, as its intensity does not change during polymerization.[13][16]
- Light Curing:
 - Position a dental light-curing unit (e.g., a blue LED with an output of >500 mW/cm²)
 perpendicular to the sample surface, as close as possible without touching it.
 - Cure the adhesive for the specified time (e.g., 20 or 40 seconds).[13]
- Post-Cure Spectrum:
 - Immediately after curing, record the FTIR spectrum of the polymerized sample.



Calculation of DC:

- The degree of conversion (%) is calculated by comparing the ratio of the aliphatic (1637 cm⁻¹) to the aromatic (1608 cm⁻¹) peak heights before and after curing.
- The formula is: DC (%) = [1 (Aliphatic Peak Height_cured / Aromatic Peak Height_cured)
 / (Aliphatic Peak Height_uncured / Aromatic Peak Height_uncured)] * 100

Protocol for Shear Bond Strength (SBS) Testing

Shear bond strength testing evaluates the adhesive's ability to bond to a tooth substrate.[19] [20][21]

- Tooth Preparation:
 - Use extracted, non-carious human molars stored in a saline solution.
 - Embed the tooth roots in acrylic resin.
 - Cut the occlusal surface with a slow-speed diamond saw to expose a flat mid-coronal dentin surface.[19]
 - Standardize the dentin surface by polishing with 600-grit silicon carbide paper to create a uniform smear layer.[19]
- Bonding Procedure:
 - Apply the experimental adhesive to the prepared dentin surface according to the desired protocol (e.g., etch-and-rinse or self-etch).
 - Light-cure the adhesive as specified.
 - Place a cylindrical mold (e.g., 2.5 mm diameter, 2 mm height) onto the bonded surface.
 - Fill the mold with a resin composite in increments and light-cure each increment.
- Storage:



 Store the bonded specimens in distilled water at 37°C for 24 hours to simulate oral conditions.[19]

Testing:

- Mount the specimen in a universal testing machine.
- Apply a shear load to the base of the composite cylinder at the adhesive interface using a notched blade or wire loop at a crosshead speed of 0.5 mm/min until failure occurs.[19]

Calculation:

- Record the failure load in Newtons (N).
- Calculate the shear bond strength in megapascals (MPa) by dividing the failure load by the bonded surface area (π r²).

Protocol for In Vitro Cytotoxicity (MTT Assay)

This assay assesses cell metabolic activity as an indicator of cell viability after exposure to leached components from the dental adhesive.[22][23]

• Eluate Preparation:

- Prepare disk-shaped samples of the adhesive and light-cure them thoroughly.
- Immerse the cured disks in a cell culture medium (e.g., DMEM) at a specific surface area to volume ratio (e.g., 3 cm²/mL).
- Incubate at 37°C for 24 hours to allow components to leach into the medium.
- Sterile-filter the resulting extract (eluate).

Cell Culture:

- \circ Seed cells (e.g., human dental pulp cells or fibroblasts) into a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow attachment.[22]
- Cell Exposure:



- Remove the old medium and replace it with serial dilutions of the prepared eluate. Include a negative control (fresh medium) and a positive control (e.g., DMSO).
- Incubate the cells with the eluates for 24 hours.[22]

MTT Assay:

- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
- Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

Data Analysis:

- Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
- Express the results as a percentage of the negative control (100% viability).

Quantitative Data Summary

The following tables summarize typical results obtained from the experimental evaluation of CQ-based adhesives.

Table 1: Degree of Conversion (%) of Experimental Adhesives



Photoinitiator System (mol%)	Light Curing Unit	Mean DC (%) ± SD
CQ (1%)	Monowave LED	55.4 ± 2.1
CQ/PPD (0.5%/0.5%)	Polywave LED	62.8 ± 3.5
CQ/BAPO (0.5%/0.5%)	Polywave LED	65.1 ± 2.9
Adper Single Bond (Control)	-	37.6 ± 3.0
Adper Single Bond + Desensitizer	-	47.5 ± 2.8

Data adapted from Borges et al. (2018) and Arhun et al. (2010).[8][10][11][12]

Table 2: Shear Bond Strength (MPa) to Dentin

Adhesive System	Application	Mean SBS (MPa) ± SD
3-Step Etch-and-Rinse (E&R)	Fatigue Test	16.8 ± 2.5
2-Step Etch-and-Rinse (E&R)	Fatigue Test	11.1 ± 3.1
Self-Etch (Clearfil SE Bond)	Shear Test	25.5 ± 6.1
Self-Etch (G Bond)	Shear Test	18.9 ± 5.4

Data adapted from Takamizawa et al. (2019) and Sancakli et al. (2013).[19][25]

Table 3: Cytotoxicity of **Camphorquinone** on Dental Pulp Cells (MTT Assay)

Cell Viability (% of Control) ± SD
100 ± 0.0
~90 ± 5.0
70 ± 4.5
50 ± 6.0

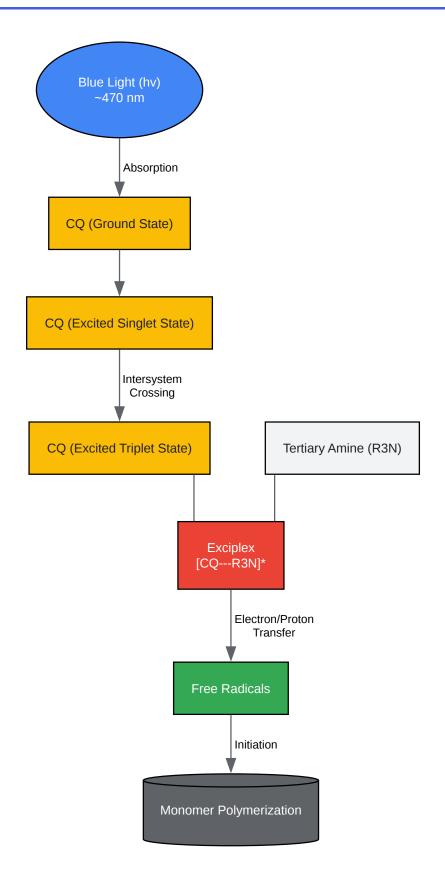


Data adapted from Chang et al. (2015).[22]

Visualizations: Workflows and Mechanisms Photoinitiation Mechanism

The diagram below illustrates the process by which the **Camphorquinone**/Amine system initiates free radical polymerization upon exposure to blue light.





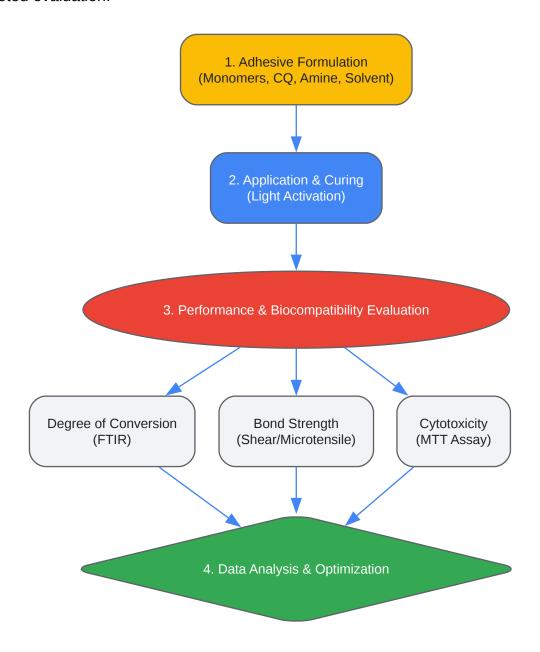
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Caption: Photoinitiation mechanism of the Camphorquinone/Amine system.



Experimental Workflow

This flowchart outlines the logical progression from formulating an experimental adhesive to its multi-faceted evaluation.



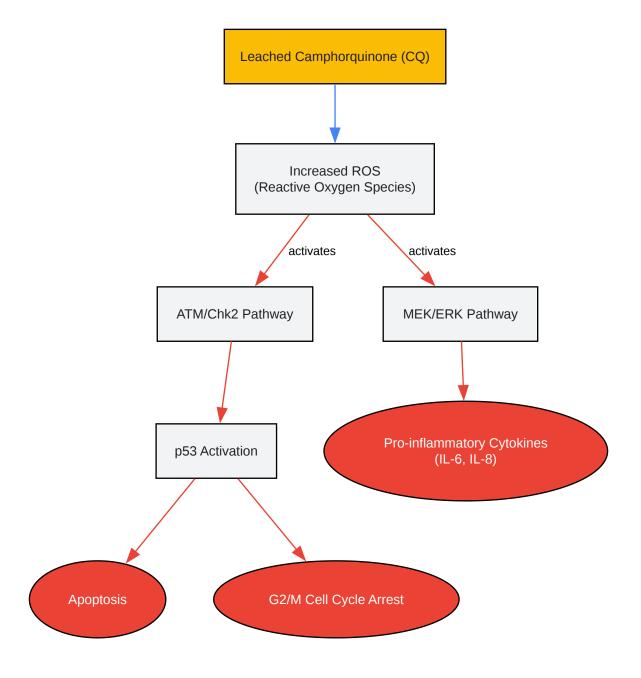
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Caption: Workflow for formulating and testing CQ-based dental adhesives.

CQ-Induced Cytotoxicity Signaling Pathway



Residual, unreacted **Camphorquinone** can leach from the polymer matrix and induce cellular stress and inflammatory responses in underlying pulp tissue.[22][23]



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Caption: Simplified signaling pathway of CQ-induced cytotoxicity.

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References

- 1. youtube.com [youtube.com]
- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. oraljournal.com [oraljournal.com]
- 5. Evolution of Dental Resin Adhesives—A Comprehensive Review PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Can CQ Be Completely Replaced by Alternative Initiators in Dental Adhesives? [jstage.jst.go.jp]
- 8. Degree of conversion of two dentin bonding agents with and without a desensitizing agent using fourier transform infrared spectroscopy: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physico-Chemical Properties and Performance of Functional Monomers Used in Contemporary Dental Adhesive Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Polymerization capability of simplified dental adhesives with camphorquinone, phenyl-propanedione and bis-alkyl phosphine photoinitiators | Brazilian Journal of Oral Sciences [periodicos.sbu.unicamp.br]
- 12. scispace.com [scispace.com]
- 13. Discrepancies in degree of conversion measurements by FTIR PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. mdpi.com [mdpi.com]
- 18. thejcdp.com [thejcdp.com]
- 19. View of Three different adhesive systems; three different bond strength test methods [medicaljournalssweden.se]
- 20. Assessment of Bonding Effectiveness of Adhesive Materials to Tooth Structure using Bond Strength Test Methods: A Review of Literature [opendentistryjournal.com]



- 21. Effect of Conventional Adhesive Application or Co-Curing Technique on Dentin Bond Strength PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of Camphorquinone on Cytotoxicity, Cell Cycle Regulation and Prostaglandin E2
 Production of Dental Pulp Cells: Role of ROS, ATM/Chk2, MEK/ERK and Hemeoxygenase-1
 PMC [pmc.ncbi.nlm.nih.gov]
- 23. Camphorquinone Inhibits Odontogenic Differentiation of Dental Pulp Cells and Triggers Release of Inflammatory Cytokines PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytotoxicity of Dental Adhesives In Vitro PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fatigue bond strength of dental adhesive systems: Historical background of test methodology, clinical considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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